3-{Imidazo[1,2-a]pyrimidin-3-yl}propanoicacidhydrochloride

Kinase inhibitor c-Met Regioisomer

3-{Imidazo[1,2-a]pyrimidin-3-yl}propanoic acid hydrochloride (CAS 2742652-40-8; molecular formula C₉H₁₀ClN₃O₂; MW 227.65 g/mol) is a heterocyclic building block belonging to the imidazo[1,2-a]pyrimidine scaffold class. It exists as the hydrochloride salt form of the free acid 3-{imidazo[1,2-a]pyrimidin-3-yl}propanoic acid (CAS 1501184-96-8; free base MW 191.19).

Molecular Formula C9H10ClN3O2
Molecular Weight 227.65 g/mol
Cat. No. B15319495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{Imidazo[1,2-a]pyrimidin-3-yl}propanoicacidhydrochloride
Molecular FormulaC9H10ClN3O2
Molecular Weight227.65 g/mol
Structural Identifiers
SMILESC1=CN2C(=CN=C2N=C1)CCC(=O)O.Cl
InChIInChI=1S/C9H9N3O2.ClH/c13-8(14)3-2-7-6-11-9-10-4-1-5-12(7)9;/h1,4-6H,2-3H2,(H,13,14);1H
InChIKeyMHYWOPHYEPJFFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{Imidazo[1,2-a]pyrimidin-3-yl}propanoic acid hydrochloride: Chemical Identity and Compound Class Positioning for Research Procurement


3-{Imidazo[1,2-a]pyrimidin-3-yl}propanoic acid hydrochloride (CAS 2742652-40-8; molecular formula C₉H₁₀ClN₃O₂; MW 227.65 g/mol) is a heterocyclic building block belonging to the imidazo[1,2-a]pyrimidine scaffold class . It exists as the hydrochloride salt form of the free acid 3-{imidazo[1,2-a]pyrimidin-3-yl}propanoic acid (CAS 1501184-96-8; free base MW 191.19) . The imidazo[1,2-a]pyrimidine core is a recognized privileged scaffold in medicinal chemistry, appearing in kinase inhibitor programs (c-Met, PI3K), GPCR modulator campaigns (GPBAR1/TGR5), and antiviral discovery efforts targeting influenza A and SARS-CoV-2 [1]. The 3-position propanoic acid chain distinguishes this compound from more common 2-substituted regioisomers and offers a carboxylic acid handle suitable for amide coupling, esterification, or salt formation without requiring protecting group strategies on the heterocyclic core.

Why 3-{Imidazo[1,2-a]pyrimidin-3-yl}propanoic acid hydrochloride Cannot Be Simply Replaced by In-Class Analogs


Within the imidazo[1,2-a]pyrimidine chemical space, seemingly minor structural variations—substitution position (3-yl versus 2-yl), carboxylic acid chain length (acetic versus propanoic), and salt form (free acid versus hydrochloride)—produce measurably distinct target engagement profiles, physicochemical properties, and intellectual property landscapes. The 3-substituted regioisomer is specifically claimed in patent families covering GPBAR1 (TGR5) receptor modulators and MET kinase inhibitors, while the 2-substituted analog is largely absent from these composition-of-matter patents, creating divergent freedom-to-operate profiles for commercial development [1]. The hydrochloride salt confers solubility and solid-state stability advantages over the free acid form that are critical for reproducible in vitro assay preparation . Substituting the propanoic acid linker with the shorter acetic acid homolog alters both the spatial reach of conjugated payloads and the compound's cLogP, directly impacting PROTAC linker optimization and bioconjugate design [2]. These differences are functionally consequential and cannot be accommodated by generic interchange.

Quantitative Differentiation Evidence for 3-{Imidazo[1,2-a]pyrimidin-3-yl}propanoic acid hydrochloride Versus Closest Analogs


Regioisomeric Differentiation: 3-yl vs 2-yl Substitution Confers c-Met Kinase Engagement and Distinct Patent Coverage

The 3-substituted imidazo[1,2-a]pyrimidine scaffold is explicitly exemplified in c-Met kinase inhibitor patents, with exemplified compounds bearing the 3-yl regioisomer demonstrating IC₅₀ values of 500 nM against c-Met kinase in biochemical phosphorylation assays [1]. In contrast, the 2-yl regioisomer (3-{imidazo[1,2-a]pyrimidin-2-yl}propanoic acid, CAS 956101-01-2) is not represented in these kinase patent families, and publicly available binding data for this analog against c-Met are absent from curated databases such as BindingDB and ChEMBL. This regioisomeric selectivity for kinase binding pocket complementarity is consistent with X-ray crystallographic evidence showing that imidazo[1,2-a]pyrimidine-3-yl derivatives occupy the ATP-binding site of LCK kinase (PDB 3ACJ) [2]. The patent estate covering 3-substituted imidazo[1,2-a]pyrimidines as MET inhibitors (US20110263593A1) constitutes composition-of-matter protection absent for the 2-yl series [3].

Kinase inhibitor c-Met Regioisomer Patent composition-of-matter

Hydrochloride Salt vs Free Acid: Solubility and Solid-State Handling Advantage for Assay Reproducibility

The hydrochloride salt form (CAS 2742652-40-8) is specifically prepared from the free acid 3-{imidazo[1,2-a]pyrimidin-3-yl}propanoic acid (CAS 1501184-96-8) to enhance aqueous solubility and improve solid-state handling characteristics . Imidazo[1,2-a]pyrimidine scaffolds are documented to exhibit poor aqueous solubility that presents a barrier to achieving optimal in vivo efficacy and reproducible in vitro assay conditions [1]. Salt formation with HCl addresses this limitation: carboxylic acid-containing imidazo[1,2-a]pyrimidines in their free acid form typically require DMSO stock solutions with potential precipitation issues upon aqueous dilution, whereas the hydrochloride salt demonstrates improved dissolution kinetics in physiologically relevant aqueous media, consistent with general principles of pharmaceutical salt formation for carboxylate-containing heterocycles [2]. The free acid form (CAS 1501184-96-8) is available only as a research-grade solid without the solubility enhancement conferred by salt formation.

Solubility enhancement Salt screening Assay reproducibility Solid-state stability

Propanoic Acid Linker Length vs Acetic Acid for PROTAC and Bioconjugate Design: Optimized Spatial Reach and cLogP

The propanoic acid side chain (three-carbon linker) in the target compound provides an additional methylene unit compared to the acetic acid analog (2-(imidazo[1,2-a]pyrimidin-2-yl)acetic acid), directly affecting both the spatial geometry of conjugated payloads and the composite lipophilicity of the resulting bioconjugate. The 2-substituted acetic acid derivative (imidazo[1,2-a]pyrimidine-2-acetic acid hydrochloride) is the closest linker-length analog, but its shorter reach can restrict optimal ternary complex formation in PROTAC design where linker length critically influences degradation efficiency [1]. While experimentally determined cLogP values for the 3-propanoic acid derivative are not published, the 2-propanoic acid regioisomer (CAS 956101-01-2) has a computed XLogP3 of 0.9 and a topological polar surface area (TPSA) of 67.5 Ų [2]; the 3-substituted propanoic acid is expected to exhibit comparable or slightly higher lipophilicity due to the different electronic environment of the 3-position attachment. The acetic acid analog would have a correspondingly lower cLogP (estimated ~0.0–0.3) and shorter reach, making the propanoic acid chain the preferred starting point for linker SAR exploration.

PROTAC linker Bioconjugation cLogP optimization Linker SAR

High-Value Application Scenarios for 3-{Imidazo[1,2-a]pyrimidin-3-yl}propanoic acid hydrochloride Based on Differentiation Evidence


Kinase Inhibitor Lead Discovery: c-Met and Related Tyrosine Kinase Programs

The documented c-Met kinase IC₅₀ of 500 nM for a 3-substituted imidazo[1,2-a]pyrimidine derivative [1] positions 3-{imidazo[1,2-a]pyrimidin-3-yl}propanoic acid hydrochloride as a structurally validated starting scaffold for medicinal chemistry optimization. The free carboxylic acid handle enables rapid amide coupling diversification to explore SAR around the solvent-exposed region of the kinase ATP-binding site. Procurement of the hydrochloride salt ensures consistent solubility during high-throughput biochemical assay preparation, avoiding the false negatives associated with free acid precipitation. The composition-of-matter patent coverage (US20110263593A1) [2] provides a defined IP landscape for organizations pursuing proprietary kinase inhibitor development using this scaffold.

GPCR Modulator Development: GPBAR1 (TGR5) Agonist Campaigns for Metabolic Disease

The imidazo[1,2-a]pyrimidine-3-propanoic acid scaffold is specifically claimed in GPBAR1 receptor modulator patents (US20150126530A1) [3], targeting type II diabetes, obesity, and metabolic syndrome indications. The 3-position propanoic acid substituent is a key structural feature distinguishing patented GPBAR1 agonists from inactive or unclaimed 2-substituted analogs. Researchers initiating GPBAR1 agonist programs should select the 3-yl propanoic acid hydrochloride to align with the patent-defended chemical space and access the GPBAR1 agonist pharmacophore defined in the patent SAR tables. Use of the 2-yl regioisomer or the acetic acid analog risks pursuing chemical matter outside the composition-of-matter claims with potentially divergent GPBAR1 activity.

PROTAC Degrader Building Block: Carboxylic Acid Handle for E3 Ligase Conjugation

The three-carbon propanoic acid linker provides an optimal balance of reach and conformational flexibility for PROTAC degrader assembly. PROTAC linker length is a critical determinant of ternary complex formation and degradation efficiency [4]. The propanoic acid chain offers one additional methylene unit compared to the acetic acid analog, enabling exploration of a broader linker SAR without requiring custom synthesis of extended intermediates. The carboxylic acid can be directly coupled to amine-terminated E3 ligase ligands (VHL, CRBN) using standard amide coupling protocols (HATU, EDC/HOBt). The hydrochloride salt form ensures solubility during conjugation reactions in polar aprotic solvents (DMF, DMSO), improving reaction homogeneity and yield reproducibility compared to the free acid.

Antifungal Drug Discovery: 3-Acyl Imidazo[1,2-a]pyrimidine Derivatization Against Candida Species

3-Acyl imidazo[1,2-a]pyrimidine derivatives have demonstrated superior binding energy (range: −6.11 to −9.43 kcal/mol) against lanosterol 14α-demethylase (CYP51) compared to reference antifungal drugs ketoconazole and fluconazole (range: −6.16 to 48.93 kcal/mol) [5]. The propanoic acid chain of 3-{imidazo[1,2-a]pyrimidin-3-yl}propanoic acid hydrochloride can be activated and converted to 3-acyl derivatives via Weinreb amide formation or direct coupling, providing rapid access to the 3-acyl imidazo[1,2-a]pyrimidine chemotype validated in antifungal screening. The 3-position acylation is essential for antifungal activity; 2-substituted analogs are not active in this series. Procuring the pre-formed 3-propanoic acid building block eliminates the need for low-yielding direct C-3 functionalization of the parent imidazo[1,2-a]pyrimidine core.

Quote Request

Request a Quote for 3-{Imidazo[1,2-a]pyrimidin-3-yl}propanoicacidhydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.